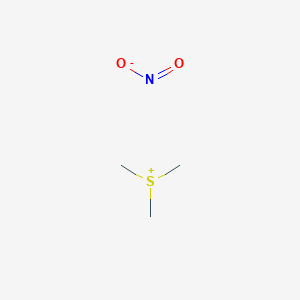

Trimethylsulfanium nitrite

Description

Contextualization of Sulfonium (B1226848) Salts in Contemporary Chemistry

Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents, with the general formula [R₃S]⁺X⁻, where X⁻ is a counteranion. smolecule.com In trimethylsulfanium nitrite (B80452), the cation is trimethylsulfanium, where the three substituents are methyl groups. These salts are typically crystalline solids and are recognized for their significant contributions to modern organic synthesis. smolecule.comoup.com

The utility of sulfonium salts stems from their diverse reactivity. They are well-established as potent alkylating agents, capable of transferring one of their organic substituents to a variety of nucleophiles. nih.gov This reactivity is harnessed in numerous synthetic transformations. Furthermore, sulfonium salts serve as precursors to sulfur ylides, which are pivotal reagents in carbon-carbon bond-forming reactions, most notably the Johnson–Corey–Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes. smolecule.com The stereochemistry at the sulfur center of chiral sulfonium salts can be configurationally stable, allowing for their use in asymmetric synthesis. researchgate.net In recent years, the applications of sulfonium salts have expanded into the realm of photoredox and transition-metal-catalyzed reactions, where they can act as precursors to alkyl or aryl radicals. d-nb.info Additionally, certain sulfonium salts have found utility as phase-transfer catalysts, facilitating reactions between reactants in immiscible solvent systems. smolecule.comgoogle.com

The structural and electronic properties of the trimethylsulfanium cation have been a subject of study. X-ray crystallography of various trimethylsulfonium (B1222738) salts reveals a trigonal pyramidal geometry at the sulfur atom. nih.gov Spectroscopic data, including ³³S NMR, have been both experimentally measured and computationally calculated for the trimethylsulfanium cation, providing insight into its electronic environment. researchgate.netnih.gov

Significance of Nitrite Anion in Chemical Transformations

The nitrite anion, NO₂⁻, is a small, inorganic anion with significant and varied reactivity in chemical transformations. europa.eu Structurally, it is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen atom or one of the oxygen atoms. nih.govresearchgate.net This dual reactivity can lead to the formation of either nitro compounds (C-NO₂) or nitrite esters (C-ONO), depending on the reaction conditions and the nature of the electrophile. researchgate.net

The nitrite ion is a key reagent in nitrosation reactions, which involve the introduction of a nitroso group (-NO) into a molecule. oup.com These reactions are fundamental in organic synthesis, for example, in the conversion of primary amines to diazonium salts, which are versatile intermediates for the synthesis of a wide array of aromatic compounds. nih.gov Nitrite salts, often in combination with an acid, are common sources of the nitrosating agent. oup.com The reactivity of the nitrite ion is influenced by factors such as pH and the presence of catalysts. europa.euresearchgate.net For instance, the nitrosation of amines is highly pH-dependent. europa.eu

In addition to its role as a nucleophile, the nitrite anion can participate in redox reactions and is an important intermediate in the global nitrogen cycle. nih.gov Its coordination chemistry is also rich, as it can bind to metal centers in various ways, forming a range of coordination complexes. smolecule.com The study of nitrite's reactivity is crucial for understanding various chemical and biological processes. nih.gov

Rationale for Investigating Trimethylsulfanium Nitrite as a Chemical Compound

The investigation of this compound is predicated on the synergistic potential of its constituent ions. The combination of a trimethylsulfanium cation with a nitrite anion in a single compound offers several avenues for novel reactivity and applications in chemical synthesis.

One primary rationale stems from its potential as a specialized nitrosating or nitrating agent. While various nitrite salts are used for these transformations, the properties of the counter-cation can significantly influence the reactivity and selectivity of the nitrite anion. The trimethylsulfanium cation could modulate the solubility of the salt in organic solvents, potentially allowing for nitrosation or nitration reactions under homogeneous conditions in non-polar media, which might offer advantages over traditional biphasic systems.

Furthermore, the compound could function as a dual-purpose reagent. The trimethylsulfanium cation is a known methylating agent, while the nitrite anion is a nucleophile. nih.gov This raises the possibility of tandem or sequential reactions where both ions participate in a single synthetic operation. For instance, in a reaction with a suitable substrate, one might envision a process involving both methylation and nitrosation.

The synthesis of this compound would likely proceed via a salt metathesis reaction, for example, by reacting trimethylsulfonium halide with a nitrite salt such as silver nitrite. organic-chemistry.org The resulting compound's stability and reactivity would be of fundamental interest. nist.gov For example, the reaction of sulfonium salts with alkyl nitrites has been explored, suggesting a precedent for the interaction between these two functionalities. oup.com

Finally, the study of this compound contributes to the fundamental understanding of the interplay between cations and anions in ionic compounds and how this interplay governs their chemical behavior. Detailed characterization of its physical and chemical properties, as well as exploration of its reactivity profile, would expand the toolbox of synthetic chemists and could lead to the development of new and efficient synthetic methodologies.

Properties

CAS No. |

61362-51-4 |

|---|---|

Molecular Formula |

C3H9NO2S |

Molecular Weight |

123.18 g/mol |

IUPAC Name |

trimethylsulfanium;nitrite |

InChI |

InChI=1S/C3H9S.HNO2/c1-4(2)3;2-1-3/h1-3H3;(H,2,3)/q+1;/p-1 |

InChI Key |

DZJZYOVDFNKBIH-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C)C.N(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsulfanium Nitrite

Strategies for Trimethylsulfonium (B1222738) Cation Precursor Synthesis

The formation of the stable trimethylsulfonium cation, [(CH₃)₃S]⁺, is the foundational step in synthesizing the target compound. This is typically achieved by creating a third carbon-sulfur bond on a dimethyl sulfide (B99878) molecule.

The most conventional and widely employed method for synthesizing trialkylsulfonium salts is the alkylation of a thioether. wikipedia.org In the case of the trimethylsulfonium cation, this involves the reaction of dimethyl sulfide with a methylating agent. Dialkyl sulfides, while being weaker nucleophiles compared to their selenide (B1212193) and telluride counterparts, are readily alkylated by electrophilic agents like alkyl halides or sulfates. thieme-connect.de

The reaction is a classic Sₙ2 substitution where the sulfur atom of dimethyl sulfide acts as the nucleophile, attacking the electrophilic methyl group of the alkylating agent. A common example is the reaction between dimethyl sulfide and iodomethane, which yields trimethylsulfonium iodide. wikipedia.org

(CH₃)₂S + CH₃I → [(CH₃)₃S]⁺I⁻

The choice of the alkylating agent and solvent system is crucial for reaction efficiency. Alkyl iodides are among the most common alkylating agents used. thieme-connect.de The reactions are typically conducted in polar solvents such as nitromethane, dichloromethane, or acetonitrile (B52724) to facilitate the formation of the ionic product. thieme-connect.de An improved process utilizes a solvent mixture of water and a water-immiscible organic solvent, which can be run under pressure to improve yields, reaching up to 97.5%. google.com

| Alkylating Agent | Sulfide | Typical Solvent(s) | Product |

|---|---|---|---|

| Iodomethane (CH₃I) | Dimethyl sulfide ((CH₃)₂S) | - | Trimethylsulfonium iodide |

| Methyl bromide (CH₃Br) | Dimethyl sulfide ((CH₃)₂S) | Water/Organic Mixture | Trimethylsulfonium bromide |

| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Dimethyl sulfide ((CH₃)₂S) | - | Trimethylsulfonium methylsulfate |

| Nitrosonium tetrafluoroborate (B81430) (NOBF₄) | Dimethyl sulfide ((CH₃)₂S) | Dichloromethane | Trimethylsulfonium tetrafluoroborate |

One-step or "one-pot" methods offer a more streamlined approach by generating the necessary reactants in situ. A notable example involves the reaction of dimethyl sulfoxide (B87167) (DMSO) with an alkyl halide under specific conditions. For instance, the reaction of benzyl (B1604629) bromide with DMSO in the absence of water and a base can produce trimethylsulfonium bromide in high yields (around 65%). scispace.com In this process, volatile intermediates such as methyl bromide and dimethyl sulfide are efficiently generated within the reaction mixture, which then react to form the desired sulfonium (B1226848) salt. scispace.com

Another one-step approach is the reaction between dimethyl sulfoxide (DMSO) and dimethyl sulfate. hw.ac.ukrsc.org When this reaction is conducted at elevated temperatures (e.g., 100°C), the major product is trimethylsulfonium methyl sulfate. hw.ac.ukrsc.org At lower temperatures, other products like methoxydimethylsulfonium methyl sulfate tend to dominate. hw.ac.ukrsc.org

| Starting Materials | Key Conditions | Primary Product | Reference |

|---|---|---|---|

| Dimethyl sulfoxide, Benzyl bromide | Anhydrous, base-free | Trimethylsulfonium bromide | scispace.com |

| Dimethyl sulfoxide, Dimethyl sulfate | 100°C | Trimethylsulfonium methyl sulfate | hw.ac.ukrsc.org |

Nitrite (B80452) Anion Incorporation Techniques

Once a suitable trimethylsulfonium salt precursor with a simple counter-anion (like a halide) is synthesized, the next step is to replace that anion with a nitrite (NO₂⁻) ion.

Ion exchange chromatography is a powerful and effective technique for anion substitution. This method involves passing an aqueous solution of a pre-formed trimethylsulfonium salt, such as trimethylsulfonium chloride, through a column packed with a strong base anion exchange resin. mdpi.comresearchgate.net

The resin is first "charged" with the desired nitrite anion by washing it with a concentrated solution of a simple nitrite salt, like sodium nitrite (NaNO₂). The chloride ions from the resin's functional groups are displaced by the nitrite ions. Subsequently, when the trimethylsulfonium chloride solution is passed through the column, the chloride ions are exchanged for the nitrite ions bound to the resin. The trimethylsulfanium nitrite then elutes from the column, while the unwanted chloride ions remain bound to the resin. mdpi.com Resins with a high selectivity for nitrate (B79036) and nitrite are commercially available and are designed for this type of application. resintech.comlanlangcorp.com

The general process can be represented as:

Resin Charging: Resin-Cl⁻ + Na⁺NO₂⁻ → Resin-NO₂⁻ + Na⁺Cl⁻

Anion Exchange: [(CH₃)₃S]⁺Cl⁻ + Resin-NO₂⁻ → [(CH₃)₃S]⁺NO₂⁻ + Resin-Cl⁻

This method is advantageous as it avoids the formation of insoluble byproducts and can yield a relatively pure aqueous solution of the target compound.

Direct anion metathesis, or salt metathesis, is a precipitation reaction that can be used to exchange anions. researchgate.net The principle involves reacting a solution of a trimethylsulfonium salt with another salt containing the desired nitrite anion, where the combination of the original cation and anion results in the formation of an insoluble precipitate.

A classic example would be the reaction of trimethylsulfonium chloride or bromide with silver nitrite (AgNO₂). Silver halides (AgCl, AgBr) are highly insoluble in water. When aqueous solutions of the two salts are mixed, the insoluble silver halide precipitates out, driving the reaction to completion and leaving the desired this compound in the solution.

[(CH₃)₃S]⁺Cl⁻(aq) + Ag⁺NO₂⁻(aq) → [(CH₃)₃S]⁺NO₂⁻(aq) + AgCl(s)↓

After the reaction, the solid precipitate can be removed by simple filtration, yielding a solution of this compound. The choice of salts is critical to ensure the precipitation of one of the products.

| Trimethylsulfonium Salt | Nitrite Salt | Insoluble Byproduct | Driving Force |

|---|---|---|---|

| Trimethylsulfonium chloride | Silver nitrite | Silver chloride (AgCl) | Precipitation |

| Trimethylsulfonium bromide | Silver nitrite | Silver bromide (AgBr) | Precipitation |

| Trimethylsulfonium iodide | Silver nitrite | Silver iodide (AgI) | Precipitation |

Advanced Synthetic Protocols and Scalability Considerations

For the large-scale production of trimethylsulfonium salts, efficiency, safety, and cost are paramount. Advanced protocols focus on optimizing reaction conditions to maximize yield and throughput. One such improvement involves conducting the alkylation of dimethyl sulfide with a methyl halide under pressure, which can be up to 80 psig. google.com This allows the reaction to proceed efficiently even with less reactive halides like methyl chloride.

The use of a biphasic solvent system, consisting of water and a water-immiscible organic solvent, is another advanced strategy. google.com This system can facilitate product separation and may enhance reaction rates. The resulting aqueous solution of the trimethylsulfonium halide can be used directly in subsequent steps, such as epoxidation reactions, or the salt can be isolated in solid form through processes like azeotropic distillation to remove the water. google.com These methods represent a significant step towards developing scalable and industrially viable processes for producing the trimethylsulfonium cation precursor.

Chemical Reactivity and Mechanistic Investigations of Trimethylsulfanium Nitrite

Reactivity Profiles of the Trimethylsulfonium (B1222738) Cation

The trimethylsulfonium cation, [(CH₃)₃S]⁺, is a versatile reactive species in organic chemistry, primarily utilized for its ability to generate sulfur ylides and act as a methylating agent. Its reactivity is significantly influenced by the reaction conditions, including the choice of base, substrate, and solvent.

Ylide Generation and Subsequent Organic Reaction Pathways

A cornerstone of the trimethylsulfonium cation's utility is its role as a precursor to dimethylsulfonium methylide, a sulfur ylide. This transformation is typically achieved in situ through deprotonation by a strong base, such as sodium hydride (NaH), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). adichemistry.comorganic-chemistry.org

The generated ylide is a nucleophilic species that readily reacts with various electrophiles, most notably carbonyl compounds (ketones and aldehydes) and imines. This reaction, known as the Corey-Chaykovsky reaction, is a powerful method for the synthesis of three-membered rings. adichemistry.comorganic-chemistry.orgalfa-chemistry.com The mechanism involves the nucleophilic attack of the ylide on the electrophilic carbon of the carbonyl or imine, forming a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack by the oxygen or nitrogen anion leads to ring closure and the elimination of dimethyl sulfide (B99878), a good leaving group, to yield an epoxide or an aziridine, respectively. organic-chemistry.orgorganicchemistrytutor.com

The Corey-Chaykovsky reaction is particularly valuable for its diastereoselectivity. adichemistry.com Furthermore, when the substrate is an α,β-unsaturated carbonyl compound, the reaction can proceed via a 1,4-conjugate addition, followed by ring closure to afford cyclopropanes. adichemistry.comorganic-chemistry.org

| Reactant Class | Substrate Example | Product Class | Product Example | Reference(s) |

| Ketone | Benzaldehyde | Epoxide | 2-phenyloxirane | adichemistry.com |

| Imine | Generic Imine | Aziridine | Substituted Aziridine | organicchemistrytutor.com |

| Enone | Carvone | Cyclopropane | Cyclopropanated Carvone | adichemistry.com |

Methylation Mechanisms and Regioselectivity in Organic Substrates

The trimethylsulfonium cation is an effective methyl transfer agent, a property it shares with the biologically significant S-adenosylmethionine (SAM). cas.cz The positively charged sulfur atom activates the adjacent methyl groups, rendering them susceptible to nucleophilic attack. The methylation process generally follows an SN2 mechanism, where a nucleophile attacks one of the methyl carbons, leading to the displacement of dimethyl sulfide. nih.govchemrxiv.org

Recent research has highlighted the use of trimethylsulfoxonium (B8643921) iodide as a "green" and efficient methylating agent for the site-selective methylation of carbohydrates. rsc.org In conjunction with an iron catalytic system, this reagent allows for high yields and regioselectivity in the modification of hydroxyl groups on carbohydrate substrates. rsc.org The choice of the methylating agent and reaction conditions can, therefore, be tailored to achieve specific methylation patterns in complex molecules.

Solvent Effects on Trimethylsulfonium Reactivity and Solvolysis

The solvent environment plays a critical role in modulating the reactivity and reaction pathways of the trimethylsulfonium cation. cas.czacs.orgnih.govresearchgate.net Studies on the methyl transfer reaction between trimethylsulfonium ion and amines, such as ammonia (B1221849) and pyridine, have revealed a significant dependence of the activation free energy on the polarity of the solvent. cas.czacs.orgnih.gov

In the gas phase, the reaction proceeds through a complex pathway involving several reaction complexes. cas.czacs.orgnih.gov In a nonpolar solvent like cyclohexane, these species persist, leading to a similar but energetically distinct reaction path. cas.czacs.orgnih.gov However, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), the energy profile is greatly simplified due to the disappearance of several gas-phase species. cas.czacs.orgnih.gov Notably, the activation free energy increases with increasing solvent polarity. cas.czacs.orgnih.gov For instance, the free energy of activation in water is calculated to be 2-3 kcal/mol higher than in DMSO. cas.czacs.orgnih.gov

The effect of solvent on the intramolecular conversion of trimethylsulfonium chloride to dimethyl sulfide and methyl chloride has also been investigated. rsc.org These studies indicate that ion pair formation occurs in solvents with a permittivity (ε) lower than 28. rsc.org Despite the formation of ion pairs, the reaction proceeds via a standard SN2 mechanism with a backside attack in all solvents studied. rsc.org The kinetic solvent effect (KSE) is strongly influenced by the formation of ion pairs, providing a means to distinguish between reactions initiated from free ions versus ion pairs. rsc.org

| Solvent | Dielectric Constant (ε) | Effect on Activation Energy (vs. Gas Phase) | Key Observation | Reference(s) |

| Gas Phase | 1 | Baseline | Complex reaction path with multiple intermediates | cas.czacs.orgnih.gov |

| Cyclohexane | 2 | Increased | Reaction path similar to gas phase, but with different relative energies | cas.czacs.orgnih.gov |

| DMSO | 47 | Significantly Increased | Simplified energy profile, disappearance of some gas-phase species | cas.czacs.orgnih.gov |

| Water | 80 | Further Increased | Similar trend to DMSO, highest activation energy | cas.czacs.orgnih.gov |

Nitrite (B80452) Anion Chemical Transformations within the Salt Complex

Nucleophilic Reactivity and Coordination Chemistry of Nitrite

The nitrite ion is an ambidentate nucleophile, meaning it can attack electrophiles through either the nitrogen atom or one of the oxygen atoms. quora.comyoutube.com The choice of the nucleophilic atom is influenced by the nature of the electrophile and the reaction conditions. In SN2 reactions, the softer nitrogen atom tends to attack softer carbon centers, while the harder oxygen atoms prefer to attack harder, more positively charged carbons, such as in SN1-like transition states. youtube.comacs.org

In aromatic nucleophilic substitution (SNAr) reactions, the nitrite ion can attack through either nitrogen or oxygen, though the final product is often the phenoxide due to the reactivity of the initially formed nitroaromatic intermediate. acs.orgacs.org The nucleophilicity of the nitrite ion is weaker than that of the azide (B81097) ion when attacking through nitrogen, but it is a strong carbon base when attacking through oxygen. acs.org

The nitrite anion is also an effective ligand in coordination chemistry, capable of binding to metal ions in various modes. wikipedia.orgwikipedia.org The most common coordination modes are N-bonded (nitro), O-bonded (nitrito), and bidentate O,O-bonded. wikipedia.org These different bonding modes can lead to linkage isomerism, where complexes with the same chemical formula have different connectivity. wikipedia.org For example, the red nitrito complex [Co(NH₃)₅(ONO)]²⁺ is a metastable isomer of the yellow nitro complex [Co(NH₃)₅(NO₂)]²⁺. wikipedia.org The nitrite ion's ability to act as a bridging ligand, connecting two or more metal centers, is also well-documented. researchgate.net

| Coordination Mode | Description | Example | Reference(s) |

| N-bonded (nitro) | Coordination through the nitrogen atom. | [Co(NH₃)₅(NO₂)]²⁺ | wikipedia.orgwikipedia.org |

| O-bonded (nitrito) | Coordination through one of the oxygen atoms. | [Co(NH₃)₅(ONO)]²⁺ | wikipedia.orgwikipedia.org |

| Bidentate O,O-bonded | Coordination through both oxygen atoms to the same metal center. | [Cu(bipy)₂(O₂N)]NO₃ | wikipedia.org |

| Bridging | Coordination to two or more metal centers. | Various polynuclear complexes | researchgate.net |

Redox Chemistry of the Nitrite Anion

The nitrogen atom in the nitrite anion has an oxidation state of +3, making it an intermediate in the nitrogen cycle and susceptible to both oxidation and reduction. youtube.comstudy.com

Oxidation: The nitrite anion can be oxidized to nitrate (B79036) (NO₃⁻), where nitrogen is in the +5 oxidation state. This process is a key step in nitrification, carried out by bacteria such as Nitrobacter. wikipedia.org The electrochemical oxidation of nitrite has been studied on various electrode materials, with the kinetics being dependent on the electrode surface and the supporting electrolyte. um.es The oxidation can proceed through a second-order catalytic mechanism involving the disproportionation of electrogenerated NO₂. um.es

Reduction: The reduction of nitrite can lead to several products with nitrogen in lower oxidation states, including nitric oxide (NO), nitrous oxide (N₂O), and ammonia (NH₃). wikipedia.orgnih.govwikipedia.org In biological systems, nitrite reductases, which are often metalloenzymes containing iron or copper, catalyze the reduction of nitrite to nitric oxide. nih.govwikipedia.org The reduction potential of nitrite can be significantly modified by coordination to Lewis acids. nih.gov Under acidic conditions, nitrite can be reduced to nitric oxide, a reaction that is utilized in the laboratory for the synthesis of NO. wikipedia.org The reduction of nitrite to dinitrogen (N₂) can also be achieved using reagents such as the carbon dioxide anion radical (CO₂•⁻). nih.gov

The redox chemistry of nitrite is central to its physiological roles. researchgate.netnih.gov For instance, the reduction of nitrite to nitric oxide is a crucial pathway for NO generation under hypoxic conditions. wikipedia.orgnih.gov

| Redox Process | Reactant(s) | Product(s) | Conditions/Catalyst | Reference(s) |

| Oxidation | NO₂⁻ | NO₃⁻ | Nitrobacter, Electrochemical oxidation | wikipedia.orgum.es |

| Reduction | NO₂⁻ | NO | Nitrite reductase, Acidic conditions, Lewis acids | wikipedia.orgnih.govwikipedia.org |

| Reduction | NO₂⁻ | N₂O, N₂ | Bacterial denitrification, CO₂•⁻ | wikipedia.orgnih.gov |

| Reduction | NO₂⁻ | NH₃ | Multiheme enzymes | wikipedia.org |

Nitrosation and Nitration Mechanisms Facilitated by Nitrite

The nitrite ion (NO₂⁻) is an ambident nucleophile, capable of reacting through either its nitrogen or oxygen atoms, leading to nitrosation and nitration products, respectively. The reactivity of the nitrite ion is significantly influenced by the surrounding chemical environment, including the nature of the cation and the solvent system. In the context of trimethylsulfanium nitrite, the trimethylsulfanium cation ([CH₃)₃S]⁺) plays a crucial, yet-to-be-fully-elucidated role in modulating the reactivity of the nitrite anion.

Research into the reactivity of nitrite in various systems has shown that it can participate in complex reaction pathways. For instance, the reduction of nitrite can lead to the formation of nitric oxide (NO) and nitrous oxide (N₂O), indicating a transfer of electrons from a reducing agent. nih.gov While specific studies on this compound are not extensively available, the general principles of nitrite reactivity provide a framework for understanding its potential behavior.

Interionic Effects on Reactivity and Selectivity in this compound Systems

Role of the Nitrite Counterion in Sulfonium (B1226848) Reactivity Modulation

The nature of the counterion can significantly impact the reactivity of a sulfonium salt. While research directly investigating the modulation of trimethylsulfanium reactivity by the nitrite counterion is limited, the principles of ion pairing are well-established. The close association between the cation and anion in solution can affect the availability of the sulfonium cation for nucleophilic attack or other reactions. The specific properties of the nitrite ion, such as its size, charge distribution, and polarizability, will influence the strength and nature of this ion pairing.

Cationic Influence on Nitrite Reaction Selectivity

The cation present in a system can exert a significant influence on the selectivity of reactions involving the nitrite ion. researchgate.netacs.org This influence can be attributed to several factors, including electrostatic interactions and the formation of specific ion pairs or complexes. The trimethylsulfanium cation, with its localized positive charge on the sulfur atom, can interact with the nitrite anion, potentially influencing the N- versus O-alkylation selectivity.

The table below summarizes the potential influences of the trimethylsulfanium cation on nitrite reactivity based on general principles of ionic interactions.

| Feature of Trimethylsulfanium Cation | Potential Effect on Nitrite Reactivity |

| Localized Positive Charge | May stabilize the nitrite anion through electrostatic interactions, potentially affecting its nucleophilicity. |

| Steric Hindrance | The three methyl groups may sterically hinder the approach of reactants to the nitrite ion, influencing reaction rates and selectivity. |

| Solvation Shell | The structure of the solvation shell around the ion pair can impact the availability of the nitrite ion for reaction. |

Further empirical studies are necessary to delineate the precise nature and extent of these cationic influences on the reaction selectivity of the nitrite ion in the specific context of this compound.

Advanced Spectroscopic and Structural Characterization of Trimethylsulfanium Nitrite

Crystallographic Analysis of Trimethylsulfanium Nitrite (B80452) Structure

Crystallographic analysis is essential for determining the three-dimensional arrangement of ions in the solid state. Techniques like single crystal and powder X-ray diffraction provide fundamental information about the unit cell, bond lengths, and bond angles.

The nitrite ion's structure is well-established from studies of simple inorganic salts like sodium nitrite (NaNO₂). The NO₂⁻ ion is angular, or bent, with an O-N-O bond angle of about 115° and an N-O bond length of approximately 1.24 Å. iucr.org It is expected that in a crystal of trimethylsulfanium nitrite, these two ions, [(CH₃)₃S]⁺ and NO₂⁻, would be packed in a repeating lattice structure, with their precise arrangement dictated by electrostatic forces and steric considerations.

Table 1: Representative Crystallographic Data for Constituent Ions Note: Data is derived from representative salts, not this compound directly.

| Ion | Representative Salt | Crystal System | Space Group | Key Dimensions |

| Trimethylsulfanium | Trimethylsulfonium (B1222738) Iodide | Monoclinic | P2₁/m | C-S bond length: ~177 pm; C-S-C angle: ~102° wikipedia.org |

| Nitrite | Sodium Nitrite | Orthorhombic | Imm2 | N-O bond length: ~1.24 Å; O-N-O angle: ~115° iucr.orgmaterialsproject.org |

Powder X-ray Diffraction Investigations

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and obtaining unit cell parameters from a polycrystalline sample. A PXRD pattern for this compound would consist of a unique set of diffraction peaks, with their positions (2θ angles) and intensities acting as a "fingerprint" for the compound.

The analysis of the PXRD pattern of a synthesized sample of this compound would allow for the determination of its crystal system (e.g., orthorhombic, monoclinic) and unit cell dimensions. By comparing the experimental pattern with simulated patterns based on the known structures of the trimethylsulfanium cation and the nitrite anion, the packing arrangement of the ions in the crystal lattice can be elucidated.

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to molecular structure, symmetry, and bonding, providing characteristic spectra for the trimethylsulfanium cation and the nitrite anion.

In Raman spectroscopy, the vibrational modes of the trimethylsulfanium cation and the nitrite anion would give rise to distinct peaks. The nitrite ion (NO₂⁻), belonging to the C₂ᵥ point group, has three fundamental vibrational modes, all of which are Raman active:

Symmetric stretching (ν₁): This mode typically appears around 1330 cm⁻¹.

Bending (ν₂): This deformation mode is observed near 813 cm⁻¹.

Antisymmetric stretching (ν₃): This mode is found around 1250 cm⁻¹.

The trimethylsulfanium cation also exhibits characteristic Raman bands corresponding to the vibrations of its methyl groups and the sulfur-carbon skeleton. These include C-H stretching modes, C-H bending modes, and S-C stretching modes.

Table 2: Expected Raman Active Modes for this compound

| Ion | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitrite (NO₂⁻) | Symmetric Stretch (ν₁) | ~1330 |

| Bending (ν₂) | ~813 | |

| Antisymmetric Stretch (ν₃) | ~1250 | |

| Trimethylsulfanium ([(CH₃)₃S]⁺) | S-C Symmetric Stretch | ~640 |

| C-H Stretching | ~2900 - 3100 |

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational transitions. Similar to Raman spectroscopy, the IR spectrum of this compound would be a composite of the absorption bands from both the cation and the anion. The three fundamental vibrational modes of the nitrite ion are also IR active and are expected at similar frequencies to their Raman counterparts. nih.govacs.org

The trimethylsulfanium cation presents several strong IR absorption bands. The most prominent are typically the C-H stretching vibrations of the methyl groups, found in the 2900-3100 cm⁻¹ region, and various C-H bending and rocking modes at lower frequencies. The S-C stretching vibrations also provide a characteristic signature. researchgate.net

Table 3: Principal Infrared Absorption Bands for Constituent Ions

| Ion | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitrite (NO₂⁻) | Symmetric Stretch (ν₁) | ~1325 |

| Bending (ν₂) | ~830 | |

| Antisymmetric Stretch (ν₃) | ~1240 | |

| Trimethylsulfanium ([(CH₃)₃S]⁺) | C-H Asymmetric/Symmetric Stretch | ~2900 - 3100 |

| CH₃ Asymmetric/Symmetric Deformation | ~1400 - 1480 | |

| S-C Stretch | ~640 - 750 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of chemical compounds in solution. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR would primarily characterize the trimethylsulfanium cation.

Due to the symmetry of the [(CH₃)₃S]⁺ cation, all nine protons on the three methyl groups are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to show a single, sharp singlet. Similarly, the three methyl carbon atoms are also equivalent, resulting in a single resonance in the ¹³C NMR spectrum. The chemical shift of these signals can be influenced by the solvent used for the analysis. nih.gov While less common, ³³S NMR could also be employed, with trimethylsulfonium iodide showing a chemical shift of +48 ppm relative to CS₂. researchgate.net The nitrite anion does not possess protons or carbon atoms, so it would not be observed in ¹H or ¹³C NMR spectra.

Table 4: Predicted NMR Spectroscopic Data for the Trimethylsulfanium Cation

| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H | ~2.9 ppm | Singlet | S-(CH ₃)₃ |

| ¹³C | ~25 ppm | Singlet | S-(C H₃)₃ |

Electronic Spectroscopy for Understanding Electronic Structure and Band Gaps

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, is a pivotal technique for elucidating the electronic structure of this compound. This analysis primarily focuses on the electronic transitions within the nitrite anion (NO₂⁻), which dictate the compound's absorption characteristics in the UV-Vis region. The trimethylsulfanium cation, ([CH₃]₃S⁺), being a saturated species, does not exhibit significant absorption in this range. Therefore, the electronic spectrum of this compound is expected to be dominated by the transitions of the nitrite ion.

The electronic transitions in the nitrite ion have been a subject of considerable study. The nitrite anion in aqueous solutions and various crystalline environments displays characteristic absorption bands in the near-ultraviolet region. researchgate.net These absorptions are attributed to transitions involving the non-bonding and π molecular orbitals of the ion.

A prominent feature in the electronic spectrum of the nitrite ion is a weak absorption band associated with an n → π* electronic transition. researchgate.net This transition involves the promotion of a non-bonding electron (n) from an oxygen atom to an antibonding π* molecular orbital. In aqueous solutions, this transition for the nitrite ion results in a characteristic absorption peak around 354 nm. researchgate.net Another absorption system for the nitrite ion has been observed in the visible and near-ultraviolet regions, with studies on single crystals of sodium nitrite revealing sharp vibrational and librational structures at low temperatures. researchgate.net

The electronic structure of the nitrite ion consists of σ and π molecular orbitals formed from the atomic orbitals of the nitrogen and oxygen atoms. The highest occupied molecular orbital (HOMO) is typically a non-bonding orbital, and the lowest unoccupied molecular orbital (LUMO) is a π* antibonding orbital. The energy difference between these orbitals corresponds to the energy of the absorbed photons during the n → π* transition and is a key factor in determining the band gap of materials containing the nitrite ion.

Detailed research findings on the electronic absorption of the nitrite ion are summarized in the table below. This data, derived from studies of various nitrite-containing compounds, provides insight into the expected electronic behavior of this compound.

| Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Medium | Reference |

| n → π | ~354 nm | Low | Aqueous Solution | researchgate.net |

| n → π | Not specified | Not specified | Single Crystal (10 K) | researchgate.net |

| Not specified | ~210 nm | High | Aqueous Solution | spectroscopyonline.com |

Interactive Data Table

The band gap of this compound can be estimated from the onset of its electronic absorption spectrum. The energy of the band gap (Eg) is related to the wavelength of absorbed light (λ) by the equation Eg = hc/λ, where h is Planck's constant and c is the speed of light. The n → π* transition at approximately 354 nm would correspond to an electronic energy gap. It is important to note that this represents the optical band gap, which may differ from the fundamental electronic band gap. The intense absorption observed at lower wavelengths (around 210 nm) is likely due to a π → π* transition and would correspond to a larger energy gap. spectroscopyonline.com The precise determination of the band gap would require detailed analysis of the absorption edge in the solid-state spectrum of pure this compound.

Computational and Theoretical Chemistry of Trimethylsulfanium Nitrite

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like trimethylsulfanium nitrite (B80452). DFT calculations balance computational cost with accuracy, making them a suitable method for studying the intricacies of this ionic compound.

Geometry optimization is a fundamental computational procedure used to determine the lowest energy structure of a molecule. For trimethylsulfanium nitrite, this process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached, corresponding to a minimum on the potential energy surface.

Theoretical studies using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, would be employed to predict the bond lengths, bond angles, and dihedral angles of both the trimethylsulfanium cation ([TMS]⁺) and the nitrite anion (NO₂⁻). The optimized geometry is crucial for accurately predicting other electronic properties.

Subsequent to optimization, a variety of electronic properties can be calculated. These include the distribution of electronic charge, the dipole moment, and the polarizability of the molecule. For this compound, these calculations would reveal the charge separation between the cationic sulfur center and the anionic nitrite group, providing insight into its ionic character and potential interactions with its environment.

Table 1: Predicted Structural Parameters for Trimethylsulfanium Cation Note: This data is illustrative of typical results from DFT calculations for analogous compounds, as specific published data for this compound is not available.

| Parameter | Predicted Value |

| C-S Bond Length | 1.80 Å |

| C-H Bond Length | 1.09 Å |

| C-S-C Bond Angle | 103° |

| S-C-H Bond Angle | 110° |

Molecular Orbital (MO) analysis provides a detailed picture of the electronic structure by describing the arrangement of electrons in various energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized on the nitrite anion, specifically on the oxygen and nitrogen atoms, which hold the highest energy electrons. Conversely, the LUMO is anticipated to be centered on the trimethylsulfanium cation, particularly on the sulfur atom and the antibonding orbitals of the S-C bonds. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states that are often difficult to characterize experimentally.

Reactions involving this compound, such as nucleophilic substitution or decomposition pathways, can be mapped out computationally. Transition State (TS) analysis is used to locate the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the TS are critical for determining the activation energy of the reaction, which governs the reaction rate.

For a hypothetical reaction where the nitrite ion acts as a nucleophile attacking one of the methyl groups of the trimethylsulfanium cation, computational methods would be used to identify the TS structure. This would likely feature an elongated C-S bond and a partially formed C-O or C-N bond. Frequency calculations are performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Computational solvation models are used to account for these effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

For this compound, an ionic compound, solvation effects are particularly important. Implicit solvation models, such as the Polarizable Continuum Model (PCM), would be suitable for studying its reactions in various solvents. These models would show how polar solvents stabilize the charged reactants and transition states, potentially lowering the activation energy and altering the reaction mechanism compared to the gas phase.

While this compound is not typically considered a catalyst itself, computational techniques like microkinetic modeling can be used to understand its potential role in more complex reaction systems. Microkinetic models consist of a set of elementary reaction steps, each with an associated rate constant derived from computational chemistry calculations (like transition state theory).

Ab Initio and Quantum Mechanical Studies

There are no available published records of ab initio or quantum mechanical studies specifically performed on this compound. Consequently, data regarding its optimized molecular geometry, electronic structure, vibrational frequencies, or thermodynamic properties derived from first-principles calculations are not available.

Molecular Dynamics Simulations for Interionic Interactions

Similarly, a review of scientific literature indicates a lack of molecular dynamics simulations focused on the interionic interactions between the trimethylsulfanium cation and the nitrite anion. As a result, there is no data available concerning the radial distribution functions, coordination numbers, or dynamics of ion pairing for this compound in various solvents or in the solid state.

Applications of Trimethylsulfanium Nitrite in Advanced Chemical Synthesis

Reagent in Organic Synthesis Transformations

As a reagent, trimethylsulfanium nitrite (B80452) provides two key reactive species that can be exploited in a range of synthetic transformations, from the formation of three-membered rings to the introduction of nitrogen-containing functional groups.

Applications in Epoxidation Reactions via Sulfur Ylides

Trimethylsulfanium salts are well-established precursors for the generation of dimethylsulfonium methylide, a sulfur ylide that is a key reagent in the Johnson-Corey-Chaykovsky reaction. wikipedia.org This reaction is a powerful method for the synthesis of epoxides (oxiranes) from aldehydes and ketones. adichemistry.com The process begins with the in situ deprotonation of the trimethylsulfanium cation by a strong base, such as sodium hydride or potassium tert-butoxide, typically in a solvent like dimethyl sulfoxide (B87167) (DMSO). adichemistry.comnrochemistry.com This generates the highly reactive ylide.

The mechanism proceeds in two main steps:

Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine (B1666868) intermediate. organic-chemistry.org

Intramolecular Ring Closure: The resulting alkoxide anion in the betaine intermediate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfonium (B1226848) group. This results in the formation of a three-membered epoxide ring and the displacement of dimethyl sulfide (B99878) as a neutral leaving group. organic-chemistry.orgacsgcipr.org

The reaction is highly valued for its ability to form strained epoxide rings efficiently and is a cornerstone in the synthesis of complex molecules. The choice of sulfonium salt counter-ion, such as nitrite, does not typically interfere with the primary reaction pathway.

Table 1: Examples of Epoxidation using Trimethylsulfonium-derived Ylides Data derived from analogous reactions using trimethylsulfonium (B1222738) halides.

| Substrate | Product | Yield (%) |

| Benzaldehyde | 2-Phenyloxirane | >90% |

| Cyclohexanone | 1-Oxa-spiro[2.5]octane | ~85% |

| Acetophenone | 2-Methyl-2-phenyloxirane | ~90% |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)oxirane | ~95% |

Selective Nitration and Nitrosation Reagent Systems

The nitrite anion (NO₂⁻) from trimethylsulfanium nitrite can serve as a potent nucleophile or as a precursor to electrophilic nitrosating and nitrating agents. wikipedia.org The specific outcome often depends on the reaction conditions, particularly the pH and the presence of other reagents.

Nitrosation: In the presence of acid, nitrite is converted to nitrous acid (HNO₂), which is a common nitrosating agent for secondary amines, leading to the formation of N-nitrosamines. wikipedia.org Alkyl nitrites are also known to be effective nitrosating agents under mild conditions. nih.govresearchgate.net The trimethylsulfanium cation can facilitate the solubility of the nitrite ion in organic solvents, potentially enabling nitrosation reactions under non-aqueous conditions.

Nitration: While direct nitration with nitrite salts is less common than using nitric acid, several methods have been developed. For instance, nitrite ions can be oxidized to nitrogen dioxide (NO₂), a radical species that can nitrate (B79036) aromatic rings. nih.gov Furthermore, systems using sodium nitrite in an acidic medium or under phase-transfer catalysis conditions have been shown to effect the nitration of aromatic compounds. wikipedia.orgresearchgate.net this compound could theoretically be employed in such systems, where the sulfonium cation might assist in phase transfer.

Functionalization of Complex Organic Molecules

The reactions enabled by this compound are instrumental in the functionalization of complex organic molecules, including intermediates in drug synthesis and natural product chemistry.

The Corey-Chaykovsky epoxidation has been used in numerous total syntheses. For example, the epoxidation of ketones is a critical step in building chiral centers and introducing reactive handles for further elaboration. researchgate.netmdpi.com The ability to convert a carbonyl group into an epoxide provides a versatile intermediate that can undergo various ring-opening reactions with nucleophiles, leading to the stereoselective formation of diols, amino alcohols, and other highly functionalized structures. mdpi.com

Similarly, selective nitration of aromatic rings is fundamental in the synthesis of pharmaceuticals and agrochemicals. Nitroaromatic compounds are key precursors to anilines (via reduction), which are ubiquitous building blocks in the chemical industry. wikipedia.org The chemoselective introduction of a nitro group onto a complex scaffold without disturbing other sensitive functional groups is a significant synthetic challenge where tailored reagent systems are valuable.

Catalytic Roles of this compound

Beyond its role as a stoichiometric reagent, this compound exhibits potential in catalytic applications, particularly in phase-transfer catalysis and as a component in electrocatalytic systems.

Phase Transfer Catalysis Investigations

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). acsgcipr.orgresearchpublish.com The catalyst, typically an "onium" salt like a quaternary ammonium (B1175870) or phosphonium salt, transports one of the reactants across the phase boundary to enable the reaction. rsc.org

Sulfonium salts, including trimethylsulfanium salts, can function as phase-transfer catalysts. acsgcipr.org In the case of this compound, the lipophilic trimethylsulfanium cation can form an ion pair with the nitrite anion. This ion pair has sufficient solubility in organic solvents to be transferred from an aqueous or solid phase into the organic phase containing the substrate. This would allow the nitrite ion to participate in reactions such as nucleophilic substitution or oxidation in a non-polar environment, where it is otherwise insoluble. This approach can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. ornl.gov

Electrocatalytic Applications in Redox Transformations

The electrocatalytic reduction of nitrite is a field of growing interest, driven by the need for environmental remediation and sustainable chemical synthesis, particularly for the production of ammonia (B1221849). rsc.org In these systems, an electrical potential is applied to drive the reduction of the nitrite ion at a catalyst's surface. researchgate.net

Research has shown that various transition metal complexes can act as effective electrocatalysts for the reduction of nitrite to ammonia or hydroxylamine. rsc.orgresearchgate.net In such an electrochemical cell, this compound could serve as the source of the nitrite ion. The trimethylsulfanium cation would act as a spectator ion, supporting the conductivity of the electrolyte solution while the nitrite anion undergoes the desired redox transformation at the electrode surface. The use of a soluble, organic-compatible salt like this compound could be advantageous for studies conducted in non-aqueous or mixed-solvent systems. nih.gov

Table 2: Summary of Potential Applications

| Application Area | Role of [(CH₃)₃S]⁺ Cation | Role of NO₂⁻ Anion | Key Transformation |

| Epoxidation | Precursor to sulfur ylide | Spectator counter-ion | Aldehyde/Ketone → Epoxide |

| Nitrosation | Phase-transfer / Solubility | Nucleophile / Reagent precursor | Amine → Nitrosamine |

| Nitration | Phase-transfer / Solubility | Reagent precursor | Arene → Nitroarene |

| Phase-Transfer Catalysis | Catalytic cation | Anion to be transported | Inter-phase reactions |

| Electrocatalysis | Supporting electrolyte | Reactant for reduction | Nitrite → Ammonia |

Advanced Analytical Methodologies for Trimethylsulfanium Nitrite

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Trimethylsulfanium nitrite (B80452), allowing for the resolution of its ionic components from complex matrices.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of the nitrite component of Trimethylsulfanium nitrite. These methods offer high resolution and sensitivity for quantifying the nitrite anion. researchgate.net UPLC, by utilizing smaller particle size columns (typically under 2 μm), provides faster analysis times and improved separation efficiency compared to traditional HPLC. researchgate.netresearchgate.net

For the determination of nitrite, reversed-phase chromatography is commonly employed. A typical setup might use a C18 column, such as a BEH C18 column, which allows for the separation of the polar nitrite anion. researchgate.netnih.gov Detection is often achieved using UV-Vis or photodiode array (PDA) detectors, with monitoring typically occurring around 210-222 nm. researchgate.netnih.govnih.gov In some methods, a pre-column derivatization step, such as the Griess reaction, is used to form a colored compound that can be detected at a visible wavelength (e.g., 520 nm), enhancing specificity and sensitivity. researchgate.netresearchgate.net

UPLC coupled with mass spectrometry (UPLC-MS) represents a particularly robust method, offering high selectivity and sensitivity for nitrite quantification. nih.govnih.gov This technique can achieve very low limits of detection (LOD) and quantitation (LOQ), making it suitable for trace-level analysis in various samples. nih.govnih.gov For instance, a UPLC-MS method has been developed for nitrite analysis with an LOD of 0.114 mg kg⁻¹ and an LOQ of 0.346 mg kg⁻¹. nih.govnih.gov

| Technique | Column | Detection Method | Wavelength | Key Findings | Reference |

|---|---|---|---|---|---|

| UPLC | BEH C18 (1.7 µm) | PDA / UV-Vis | 208-212 nm | Achieved narrow peaks with improved sensitivity and separation for simultaneous nitrite and nitrate (B79036) analysis. | researchgate.net |

| UPLC-MS | BEH C18 | Mass Spectrometry (ESI-) | m/z 46 | Rapid (elution <1 min) and sensitive method with LOD of 0.114 mg kg⁻¹ for nitrite in meat samples. | nih.govnih.gov |

| HPLC-DAD | Phosphatidylcholine (IAM.PC.DD2) | Diode Array Detector | 210 nm | LOD for nitrite was 4.21 ng mL⁻¹ after oxidation to nitrate. | nih.gov |

| UPLC-UV | ACQUITY CSH Fluoro-Phenyl (1.7 µm) | UV Detector | 214 nm | Method developed using Quality by Design (QbD) approach for simultaneous estimation of nitrite and nitrate. | nih.gov |

Ion Chromatography

Ion Chromatography (IC) is a highly effective method for the direct determination of the nitrite anion, particularly in samples containing other interfering ions. mdpi.com This technique utilizes anion-exchange columns to separate anions based on their charge and affinity for the stationary phase. thermofisher.com

IC is frequently coupled with suppressed conductivity detection, which provides excellent sensitivity for ionic species. mdpi.com However, in matrices with high concentrations of other anions, such as chloride, the large signal from the interfering ion can mask the smaller nitrite peak. thermofisher.com To overcome this challenge, UV detection can be used as an alternative or in conjunction with conductivity detection. Nitrite has a UV absorbance around 210 nm, while chloride does not, allowing for selective quantification. thermofisher.com The use of high-capacity, high-resolution anion-exchange columns can further improve the separation of nitrite from interfering ions. thermofisher.com

IC methods have been successfully validated and applied for the determination of nitrite in diverse matrices, including food products, environmental samples, and pharmaceuticals. mdpi.comthermofisher.comlcms.czmetrohm.com These methods are valued for their accuracy, selectivity, and reproducibility. mdpi.com

| Technique | Column | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| IC-CD | Anion-Exchange | Conductivity Detection | Offers good reproducibility, high sensitivity, and selectivity for nitrite and nitrate in baby food. Detection limit for nitrite was 0.13 mg L⁻¹. | mdpi.com |

| IC-UV | Dionex IonPac AS19-4μm | UV Absorption | Overcomes chloride interference in pharmaceutical samples. LOD for nitrite was 0.918 µg/L. | thermofisher.com |

| IC-UV | Monolithic ODS | UV Detection (225 nm) | Fast and sensitive determination of nitrite in seawater with a detection limit of 0.8 µg/L. | nih.gov |

| IC | Dionex IonPac AS11-HC-4µm | Suppressed Conductivity | Developed for the determination of nitrite and nitrate in sugar products. | lcms.cz |

Gas Chromatography–Mass Spectrometry for Related Derivatives

Direct analysis of an ionic salt like this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. GC analysis requires that analytes be volatile enough to be transported through the column in the gas phase. researchgate.net Therefore, a derivatization step is necessary to convert the non-volatile compound into a volatile and thermally stable derivative. researchgate.netmdpi.com

While specific derivatization protocols for this compound are not detailed in the literature, the strategy would involve converting the trimethylsulfanium cation and/or the nitrite anion into suitable derivatives. For instance, trimethylsilyl (B98337) (TMS) derivatization is a widely used technique in metabolomics to increase the volatility of polar compounds containing functional groups like -OH, -NH, and -SH. researcher.lifenih.gov An analogous approach could theoretically be explored.

A related compound, Trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH), is used as a derivatization reagent in GC-MS for the analysis of fatty acids, converting them into fatty acid methyl esters (FAMEs). mdpi.com This highlights the role of sulfonium (B1226848) compounds in derivatization chemistry for GC. The subsequent GC-MS analysis provides both chromatographic separation and mass spectrometric detection, allowing for the identification and quantification of the derivatized analytes based on their retention times and mass fragmentation patterns. mdpi.comnih.gov

Spectrophotometric Methods for Trace Analysis and Reaction Monitoring

Spectrophotometry provides a simple, rapid, and cost-effective means for the trace analysis of the nitrite component of this compound. mdpi.com These methods are also well-suited for reaction monitoring. The most common approach is based on the Griess reaction, which involves a two-step diazotization-coupling process. nih.gov

In this reaction, nitrite reacts with an aromatic amine (e.g., sulfanilamide) in an acidic medium to form a diazonium salt. This intermediate then couples with another aromatic compound (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride, NED) to produce a highly colored azo dye. nih.govyoutube.com The intensity of the color, which is directly proportional to the nitrite concentration, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically in the range of 450-550 nm. youtube.comnih.govchemijournal.com

Various reagents have been explored to optimize the sensitivity, selectivity, and stability of the assay. nih.govresearchgate.net The method can be adapted for high-throughput screening using microtiter plates, enabling the rapid analysis of multiple samples. mdpi.com Spectrophotometric methods have been successfully developed with low detection limits, making them suitable for determining trace amounts of nitrite in environmental and biological samples. mdpi.comnih.gov

| Reagents | λmax | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Iodide ions (redox reaction) | 362 nm | 0.0625–4.00 mg L⁻¹ | 25 µg L⁻¹ | mdpi.com |

| Phenoxazines and Sulphonamides | 530-540 nm | 0.13–1.60 µg mL⁻¹ | Not specified | nih.gov |

| Cefixime and 1-Naphthylamine | 360 nm | 0.02–15.00 mg L⁻¹ | 4.3×10⁻³ mg L⁻¹ | nih.gov |

| Benzidine and Resorcinol | 463.5 nm | Up to 2.8 µg cm⁻³ | 0.0049 µg cm⁻³ | chemijournal.com |

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for the definitive structural confirmation and purity assessment of this compound. It provides precise mass information that confirms the elemental composition and identity of the compound's constituent ions.

For structural confirmation, techniques like Electrospray Ionization (ESI) are ideal for analyzing ionic compounds. In positive ion mode (ESI+), the trimethylsulfonium cation, [(CH₃)₃S]⁺, would be expected to produce a distinct signal at a mass-to-charge ratio (m/z) of 77. massbank.eu In negative ion mode (ESI-), the nitrite anion, [NO₂]⁻, would be detected at an m/z of 46. nih.gov The simultaneous detection of both ions in a sample provides unambiguous confirmation of the compound's identity.

Mass spectrometry, particularly when coupled with a separation technique like LC (LC-MS), is also a powerful method for purity assessment. usp.org The high resolution and sensitivity of MS allow for the detection of trace-level impurities. By scanning a wide mass range, potential contaminants, degradation products, or by-products from the synthesis process can be identified. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental formulas for unknown impurities and further confirming the structure of the target compound. researcher.life

Emerging Research Frontiers and Materials Science Implications of Trimethylsulfanium Nitrite

Integration in Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the distinct properties of organic and inorganic components at the molecular scale, are at the forefront of materials research. The trimethylsulfanium cation, [(CH₃)₃S]⁺, has emerged as a significant organic component, particularly in the field of perovskite-based optoelectronics. Its aprotic nature and steric bulk offer distinct advantages over traditional protic ammonium (B1175870) cations, primarily in enhancing material stability.

Hybrid organic-inorganic perovskites, especially lead halide perovskites, have shown remarkable potential for next-generation solar cells and light-emitting devices. rsc.org A major challenge, however, is their instability in the presence of moisture. rsc.org Traditional perovskites often use protic organic cations like methylammonium (B1206745) (MA⁺) or formamidinium (FA⁺), whose acidic protons can form hydrogen bonds with water molecules, initiating degradation pathways. rsc.org

Research has shown that replacing these with aprotic sulfonium (B1226848) cations, such as trimethylsulfanium (TMS⁺), can significantly improve moisture resistance. rsc.orgnih.gov The absence of acidic protons on the TMS⁺ cation prevents the hydrogen-bonding interactions that make conventional perovskites susceptible to hydration. rsc.org

When integrated directly into the perovskite lattice with lead iodide, the result is trimethylsulfanium lead triiodide ((CH₃)₃SPbI₃), a one-dimensional (1D) hybrid perovskite. researchgate.net This material exhibits a hexagonal crystal structure composed of face-sharing [PbI₆] octahedra. rsc.orgresearchgate.net While its wide bandgap makes it unsuitable as the primary light absorber in single-junction solar cells, its remarkable stability in humid air and at temperatures up to 200°C makes it a promising component in more complex device architectures or for applications requiring high stability and transparency in the visible range. researchgate.net

| Property | Value | Significance |

|---|---|---|

| Crystal Structure | Hexagonal, 1D | Contributes to high intrinsic stability. rsc.org |

| Optical Band Gap (Eg) | ~2.32 - 3.1 eV | Wide bandgap material, transparent to much of the visible spectrum. rsc.orgresearchgate.net |

| Absorption Coefficient (α) | 2.30 × 104 cm−1 at 500 nm | High absorption in the UV-blue region of the spectrum. rsc.org |

| Moisture Stability | High; retains structure and morphology for months in ambient air. researchgate.net | Aprotic TMS⁺ cation prevents water-initiated degradation. rsc.org |

Beyond direct integration, salts containing the trimethylsulfanium cation, such as trimethylsulfanium iodide (TMSI), are highly effective as surface modification and passivation agents for conventional three-dimensional (3D) perovskite films. scispace.comnih.gov Surface defects in perovskite crystals, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, act as sites for non-radiative recombination, which limits device efficiency and serves as a starting point for material degradation. researchgate.netmdpi.com

When a solution of TMSI is applied to the surface of a methylammonium lead iodide perovskite film, the TMSI acts as a passivation agent. scispace.comnih.gov The sulfur atom in the TMS⁺ cation can interact with under-coordinated Pb²⁺ ions on the perovskite surface through a Pb-S bond. scispace.com This interaction effectively "heals" the defect, reducing non-radiative recombination pathways. scispace.com

This surface reconstruction strategy provides several key benefits:

Enhanced Efficiency: By reducing defect-related energy losses, passivation with TMSI has been shown to significantly increase the power conversion efficiency (PCE) of perovskite solar cells, with optimized devices achieving a PCE of over 21%. scispace.comnih.gov

Improved Stability: The aprotic nature of TMSI forms a moisture-resistant layer on the perovskite surface, impeding water penetration and dramatically improving the long-term stability of the device. scispace.com TMSI-treated cells have been shown to retain over 92% of their initial efficiency after 50 days of storage in ambient conditions without encapsulation. scispace.comnih.gov

Improved Charge Transfer: The passivation layer can also facilitate more efficient charge transfer from the perovskite to adjacent layers in the solar cell stack, further boosting performance. scispace.com

| Device Parameter | Control Device | TMSI-Treated Device | Reference |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | ~19-20% | 21.03% | scispace.comnih.gov |

| Open-Circuit Voltage (VOC) | - | ~1.13 V | scispace.comnih.gov |

| Stability (50 days, ambient) | Significant Degradation | Retains 92.7% of initial PCE | scispace.comnih.gov |

Solid-State Chemistry Investigations of Sulfonium Salts

Sulfonium salts are a class of organosulfur compounds with the general formula [R₃S]⁺X⁻, where three organic substituents are bonded to a positively charged sulfur atom. wikipedia.org The central sulfur atom possesses a stereochemically active lone pair of electrons, resulting in a pyramidal geometry. nih.gov This structure makes sulfonium salts with three different substituents chiral and, unlike their oxonium (R₃O⁺) counterparts, configurationally stable, allowing for the resolution of enantiomers. wikipedia.orgfiveable.me

The solid-state properties of sulfonium salts are dictated by the nature of the organic substituents and the counter-anion. They are typically colorless, crystalline solids soluble in polar organic solvents. wikipedia.org The synthesis of simple sulfonium salts like trimethylsulfanium iodide is straightforward, commonly achieved through the Sₙ2 reaction of a thioether (e.g., dimethyl sulfide) with an alkyl halide (e.g., methyl iodide). wikipedia.org More complex sulfonium salts can be prepared through various methods, including the "interrupted Pummerer" reaction, which allows for the synthesis of aryl-substituted sulfonium salts. rsc.org

In the solid state, the crystal packing and intermolecular interactions are influenced by the charge distribution and steric bulk of the cation and anion. The reactivity of sulfonium salts is diverse; they can serve as alkylating agents, precursors to sulfur ylides for carbon-carbon bond formation, and as pseudohalides in transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.govrsc.org This established chemistry provides a robust foundation for predicting the potential solid-state behavior and reactivity of novel sulfonium salts like trimethylsulfanium nitrite (B80452).

Advanced Functional Materials Design Utilizing Sulfonium-Nitrite Interactions

While direct research on functional materials incorporating specific sulfonium-nitrite interactions is nascent, the distinct chemical properties of each ion suggest a fertile ground for materials design. The design of such materials would aim to synergistically combine the stability and structural attributes of the trimethylsulfanium cation with the versatile reactivity of the nitrite anion.

The nitrite ion (NO₂⁻) is an ambidentate ligand, capable of coordinating to metal centers through either the nitrogen atom (nitro) or an oxygen atom (nitrito). wikipedia.org This property is crucial in coordination chemistry and catalysis. Furthermore, nitrite is a key intermediate in the nitrogen cycle and can participate in various redox reactions. wikipedia.org

Potential areas for the design of advanced functional materials based on trimethylsulfanium nitrite include:

Controlled-Release Agents: In biochemical or medical applications, the nitrite anion is a known precursor to nitric oxide (NO), a critical signaling molecule. A stable, crystalline solid like this compound could potentially be developed as a material for the controlled release of nitrite or NO under specific triggers (e.g., pH change, light, or enzymatic action).

Catalysis and Synthesis: The nitrite ion can act as an oxidizing or reducing agent and a nucleophile. A sulfonium-based salt could provide a stable, organic-soluble delivery vehicle for the nitrite ion in catalytic cycles or as a reagent in organic synthesis, for example, in diazotization or nitrosation reactions.

Hybrid Material Modifiers: Analogous to the use of TMSI in perovskites, this compound could be explored as a surface passivating agent. The nitrite anion could potentially interact with different types of surface defects than halide ions, offering a complementary approach to defect passivation in semiconductors, quantum dots, or metal oxide nanoparticles.

The development of such materials would depend on a thorough understanding of the sulfonium-nitrite interaction in the solid state and in solution, representing a promising direction for future research at the intersection of solid-state chemistry and functional materials engineering.

Environmental Chemistry Aspects of Trimethylsulfanium Nitrite Reactions

Role in Nitrogen Cycle Transformations and Intermediary Species

There is currently no scientific consensus or significant body of research that positions trimethylsulfanium nitrite (B80452) as a notable participant in the Earth's nitrogen cycle. The primary pathways of nitrogen transformation, including nitrogen fixation, nitrification, denitrification, and anammox, are well-documented to be driven by microbial and abiotic processes involving inorganic and simple organic nitrogen compounds. The complex salt, trimethylsulfanium nitrite, has not been identified as a naturally occurring or significant intermediary species in these large-scale biogeochemical cycles.

Mechanistic Studies of Nitrite Redox Cycling in Chemical Systems

While the redox chemistry of the nitrite ion (NO₂⁻) is a fundamental aspect of environmental chemistry, mechanistic studies focusing on its interaction with the trimethylsulfanium cation ([CH₃)₃S]⁺) are not prominent in the existing literature. Research on nitrite redox cycling typically centers on its reactions with transition metals, natural organic matter, and other inorganic species prevalent in soil and aquatic environments. There is a lack of specific studies detailing the mechanisms by which this compound would participate in or influence these redox processes under typical environmental conditions.

Catalytic Conversion of Nitrogen-Based Contaminants in Aqueous Systems

The catalytic treatment of nitrogen-based contaminants such as nitrate (B79036) and nitrite in water is an active area of environmental research. These efforts predominantly focus on the use of metallic and bimetallic catalysts, often on solid supports, to reduce these contaminants to harmless dinitrogen gas. A review of the relevant literature does not indicate that this compound is utilized as a catalyst, a precursor to a catalyst, or a significant reagent in these aqueous-phase catalytic conversion processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.